2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene
Brand Name: Vulcanchem
CAS No.: 1404195-08-9
VCID: VC2724816
InChI: InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-3-4(9)1-2-5(6)10/h1-3H
SMILES: C1=CC(=C(C=C1F)OC(F)(F)Cl)F
Molecular Formula: C7H3ClF4O
Molecular Weight: 214.54 g/mol

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene

CAS No.: 1404195-08-9

Cat. No.: VC2724816

Molecular Formula: C7H3ClF4O

Molecular Weight: 214.54 g/mol

* For research use only. Not for human or veterinary use.

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene - 1404195-08-9

Specification

CAS No. 1404195-08-9
Molecular Formula C7H3ClF4O
Molecular Weight 214.54 g/mol
IUPAC Name 2-[chloro(difluoro)methoxy]-1,4-difluorobenzene
Standard InChI InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-3-4(9)1-2-5(6)10/h1-3H
Standard InChI Key CRCSTEJPQOUINN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)OC(F)(F)Cl)F
Canonical SMILES C1=CC(=C(C=C1F)OC(F)(F)Cl)F

Introduction

Chemical Structure and Properties

Molecular Identification

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene is a halogenated aromatic compound characterized by a unique structural arrangement. The compound has several key identifiers that facilitate its recognition in chemical databases and literature.

PropertyValue
CAS Number1404195-08-9
Molecular FormulaC₇H₃ClF₄O
Molecular Weight214.54 g/mol
IUPAC Name2-[chloro(difluoro)methoxy]-1,4-difluorobenzene
Standard InChIInChI=1S/C7H3ClF4O/c8-7(11,12)13-6-3-4(9)1-2-5(6)10/h1-3H
Standard InChIKeyCRCSTEJPQOUINN-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1F)OC(F)(F)Cl)F
PubChem Compound ID71669269

The compound features a benzene ring with fluorine atoms at positions 1 and 4, and a chloro(difluoro)methoxy group at position 2. This specific arrangement of substituents contributes to its unique chemical behavior and applications.

Physical and Chemical Properties

The physical and chemical properties of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene are significantly influenced by the presence of multiple halogen atoms, particularly fluorine. Fluorinated compounds generally exhibit distinctive characteristics that set them apart from their non-fluorinated counterparts.

Key properties include:

  • Enhanced lipophilicity, contributing to improved membrane permeability in biological systems

  • Increased metabolic stability due to the strength of carbon-fluorine bonds

  • Altered electronic properties due to the high electronegativity of fluorine atoms

  • Distinctive binding interactions with biological targets through fluorine-mediated hydrogen bonding and dipole interactions

Synthetic Approaches

Synthetic Routes

The synthesis of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene typically involves nucleophilic aromatic substitution reactions. These reactions require carefully selected reagents and conditions to introduce the chloro(difluoro)methoxy group onto the difluorobenzene structure.

One common synthetic approach involves:

  • Starting with 1,4-difluorobenzene as the base structure

  • Introduction of the chloro(difluoro)methoxy group at position 2 through appropriate reagents and reaction conditions

  • Purification and isolation of the final product

Researchers have developed various methodologies to efficiently synthesize this compound, often employing specialized fluorinating agents and catalysts to achieve the desired transformations.

Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene typically requires specific reaction conditions to ensure high yields and purity:

  • Temperature control: Reactions are often conducted under carefully controlled temperature conditions, typically ranging from -78°C to room temperature

  • Inert atmosphere: Synthesis is commonly performed under nitrogen or argon to prevent unwanted side reactions

  • Solvent selection: Aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly employed

  • Catalysts: Various catalysts, including palladium or copper complexes, may be used to enhance reaction efficiency

Chemical Reactivity

Reaction Profiles

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene can participate in various chemical transformations, influenced by the electronic effects of its fluorine and chlorine substituents. The high electronegativity of fluorine creates an electron-deficient aromatic system, directing its reactivity patterns.

Key reaction types include:

Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing fluorine atoms typically decrease reactivity toward electrophiles while enhancing reactivity toward nucleophiles.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions under specific conditions to form various derivatives with altered properties.

Cross-Coupling Reactions: It serves as a valuable substrate in metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with boron reagents to form new carbon-carbon bonds.

Mechanistic Considerations

The reaction mechanisms involving 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene are significantly influenced by the electronic and steric effects of its substituents:

  • Electronic effects: The electron-withdrawing nature of fluorine atoms affects charge distribution throughout the molecule, influencing its reactivity toward different reagents

  • Steric considerations: The bulky chloro(difluoro)methoxy group can affect the approach of reagents to reaction sites

  • Directing effects: The substituents direct incoming reagents to specific positions on the aromatic ring, providing regioselectivity in certain reactions

Applications in Research and Industry

Scientific Research Applications

2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene serves as a crucial building block in various scientific research endeavors:

Medicinal Chemistry: The compound is valuable in drug development, where fluorinated structures often exhibit improved pharmacokinetic properties, enhanced target binding, and increased metabolic stability.

Chemical Biology: It is used in studies investigating enzyme interactions and metabolic pathways, leveraging the distinctive properties of fluorinated compounds to probe biological systems.

Materials Science: The compound contributes to the development of advanced materials with unique properties, particularly those requiring thermal stability and chemical resistance.

Industrial Applications

In industrial settings, 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene and related fluorinated aromatics find diverse applications:

  • Pharmaceutical intermediates for the synthesis of complex drug candidates

  • Components in specialty chemicals for various industrial processes

  • Building blocks for performance materials with enhanced properties

  • Potential applications in agrochemical development

Comparison with Similar Compounds

Understanding 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene in relation to structurally similar compounds provides valuable insights into structure-activity relationships and property patterns.

CompoundKey Structural DifferencesComparative Properties
1,4-DifluorobenzeneLacks chloro(difluoro)methoxy groupSimpler structure, different reactivity pattern, lower molecular weight
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzeneContains methyl group instead of fluorine at position 4; additional chlorine atomDifferent electronic properties, increased lipophilicity
2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzeneDifferent fluorine arrangement (positions 1,3); methyl group at position 4Altered reactivity profile, different physical properties
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzeneContains bromine instead of fluorine; different substitution patternDifferent halogen effects on reactivity and physical properties

These structural variations lead to significant differences in chemical reactivity, physical properties, and potential applications.

Theoretical Studies and Spectroscopic Analysis

Computational and spectroscopic methods have provided valuable insights into the molecular structure and vibrational spectra of fluorinated benzene derivatives like 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene.

Research using density functional theory (DFT) computations with B3LYP methods and appropriate basis sets has enabled detailed analysis of related compounds' molecular structures and vibrational frequencies. These theoretical studies complement experimental spectroscopic data, including FT-IR and FT-Raman spectra, allowing for comprehensive characterization of such molecules .

Theoretical calculations also provide information about:

  • Optimized molecular geometries

  • Vibrational mode assignments through Total Energy Distribution (TED) analysis

  • Electronic properties such as HOMO-LUMO energy gaps

  • Thermodynamic properties and their temperature correlations

  • Nonlinear optical (NLO) properties related to polarizability and hyperpolarizability

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